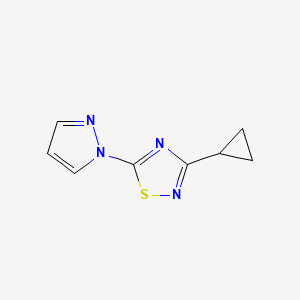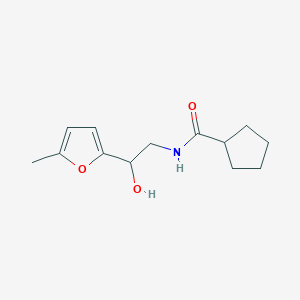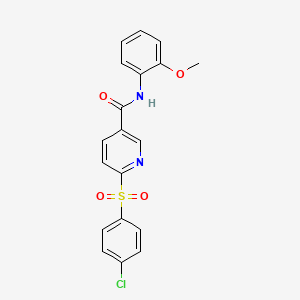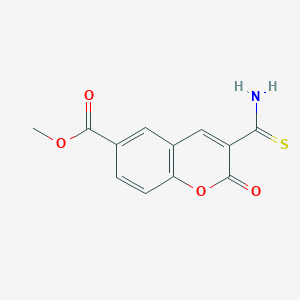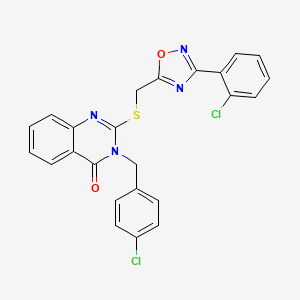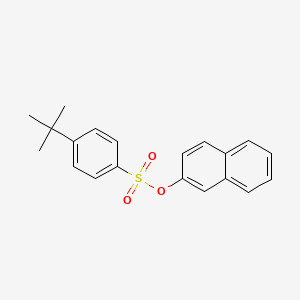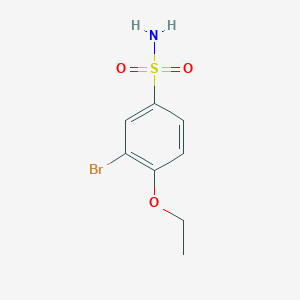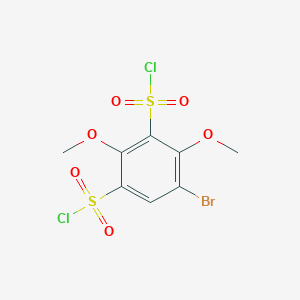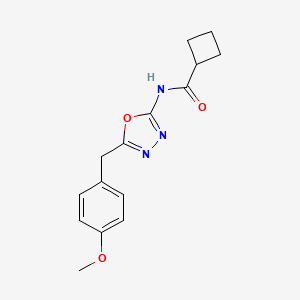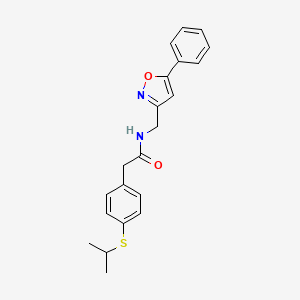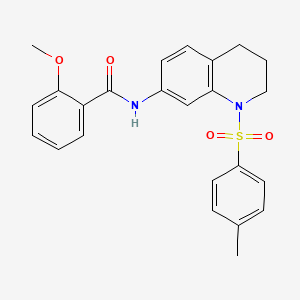
2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is an organic molecule. It is part of a larger group of compounds known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a significant class of isoquinoline alkaloids . These compounds are widely distributed in nature and form an essential part of the isoquinoline alkaloids family .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, such as “2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide”, often involves the modified Pictet–Spengler reaction . This reaction is commonly used in the construction of the core scaffold of these compounds .Molecular Structure Analysis
The molecular formula of “2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is C24H24N2O4S, and it has a molecular weight of 436.53.科学的研究の応用
Antiviral Activity
Indole derivatives, which share structural similarities with our compound of interest, have been reported to exhibit significant antiviral properties . For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be synthesized and tested for its efficacy against a range of viral pathogens.
Anti-inflammatory Properties
The indole scaffold, which is part of the compound’s structure, is known for its anti-inflammatory effects . Research has indicated that indole derivatives can be effective in reducing inflammation, which opens up possibilities for our compound to be used in the treatment of inflammatory diseases .
Anticancer Applications
Indole derivatives have been explored for their anticancer activities , with some showing promise in inhibiting the growth of cancer cells . The compound could be synthesized into various derivatives to screen for potential anticancer properties.
Antimicrobial Effects
The structural features of 2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide suggest it may possess antimicrobial capabilities . Studies on similar compounds have demonstrated effectiveness against bacteria and fungi, indicating a potential application in combating infectious diseases .
Neuroprotective Potential
Given the neuroactive properties of many indole-based compounds, there is a possibility that our compound could serve as a neuroprotective agent . It could be investigated for its ability to protect neuronal cells from damage or degeneration .
Organic Synthesis
In the realm of organic chemistry, our compound could be utilized as a precursor or intermediate in the synthesis of complex molecules. Its structural complexity makes it a candidate for constructing novel organic compounds with diverse biological activities .
Pharmacological Research
The compound’s indole moiety is a common feature in many pharmacologically active molecules. Therefore, it could be used in pharmacological studies to develop new drugs with improved efficacy and safety profiles.
Chemical Biology
Lastly, in chemical biology, the compound could be used to study protein-ligand interactions or as a tool to modulate biological pathways. Its ability to interact with various biological targets could provide insights into the mechanisms of diseases .
将来の方向性
The future directions for “2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” and similar compounds could involve further exploration of their biological potential. The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity . These compounds could be further explored for newer therapeutic possibilities .
特性
IUPAC Name |
2-methoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-17-9-13-20(14-10-17)31(28,29)26-15-5-6-18-11-12-19(16-22(18)26)25-24(27)21-7-3-4-8-23(21)30-2/h3-4,7-14,16H,5-6,15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHGNUSKAZBLLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

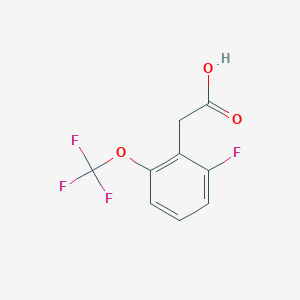

![3-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]propanoic acid](/img/structure/B2568203.png)
